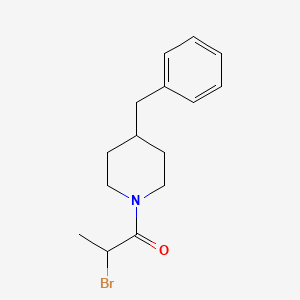

4-Benzyl-1-(2-bromopropanoyl)piperidine

Description

2-(2-(2,3-Dichlorophenoxy)ethyl)-1,3-dioxolane is a halogenated cyclic ether featuring a 1,3-dioxolane core substituted with an ethyl group linked to a 2,3-dichlorophenoxy moiety. The 1,3-dioxolane ring imparts moderate polarity and ring strain, influencing reactivity, while the dichlorophenoxy group introduces steric bulk and electron-withdrawing effects. However, empirical data on its physical properties (e.g., melting point, solubility) and biological activity remain sparse in the literature reviewed.

Properties

IUPAC Name |

1-(4-benzylpiperidin-1-yl)-2-bromopropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO/c1-12(16)15(18)17-9-7-14(8-10-17)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNMYTXCSJCEKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(CC1)CC2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Benzyl-1-(2-bromopropanoyl)piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of 4-Benzylpiperidine: This can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring.

Introduction of the Bromopropanoyl Group: The 4-Benzylpiperidine is then reacted with 2-bromopropanoyl chloride in the presence of a base such as triethylamine to form 4-Benzyl-1-(2-bromopropanoyl)piperidine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

4-Benzyl-1-(2-bromopropanoyl)piperidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the bromopropanoyl group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Suzuki-Miyaura Coupling: This reaction can be employed to form carbon-carbon bonds by coupling the compound with boronic acids in the presence of a palladium catalyst.

Common reagents used in these reactions include bases (e.g., triethylamine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or other reactants involved.

Scientific Research Applications

Chemical Applications

Synthesis Intermediate:

4-Benzyl-1-(2-bromopropanoyl)piperidine serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, making it a versatile building block in organic chemistry. This compound is particularly useful in the development of novel pharmaceuticals and agrochemicals.

Reactivity Studies:

Research indicates that the compound can participate in various reactions, including nucleophilic substitutions and coupling reactions, which are essential for synthesizing diverse chemical entities. For instance, its reactivity with electrophiles can be exploited to create derivatives with enhanced properties or activities.

Biological Applications

Biological Activity:

Studies have shown that 4-Benzyl-1-(2-bromopropanoyl)piperidine exhibits significant biological activities, particularly in relation to receptor interactions. It has been investigated for its potential as a ligand for sigma receptors, which are implicated in various neurological conditions . The compound's affinity for these receptors opens avenues for research into treatments for disorders such as schizophrenia and depression.

Mechanism of Action:

The mechanism of action involves binding to specific receptors or enzymes, leading to alterations in their activity. This interaction can trigger various biological responses, making it a candidate for drug development targeting neurological pathways.

Medicinal Applications

Drug Development:

Ongoing research is focused on the therapeutic potential of 4-Benzyl-1-(2-bromopropanoyl)piperidine. Its structural characteristics suggest it could be developed into new medications aimed at treating conditions like pain, anxiety, and other psychiatric disorders. The compound's ability to modulate receptor activity is particularly promising for developing innovative treatments .

Case Studies:

Recent studies have highlighted the compound's effectiveness in enhancing the activity of existing drugs. For example, it has been shown to act synergistically with other compounds to improve therapeutic outcomes in models of disease . This synergy could lead to combination therapies that enhance efficacy while reducing side effects.

Data Tables

Mechanism of Action

The mechanism of action of 4-Benzyl-1-(2-bromopropanoyl)piperidine involves its interaction with specific molecular targets. For instance, it can act as a monoamine releasing agent, selectively releasing neurotransmitters such as dopamine and norepinephrine . This activity is mediated through its binding to and modulation of monoamine transporters and receptors. Additionally, the compound may inhibit enzymes such as monoamine oxidase, further influencing neurotransmitter levels and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents on the dioxolane ring or phenoxy group. Key differences in electronic effects, steric hindrance, and applications are highlighted.

Table 1: Structural and Functional Comparison of 1,3-Dioxolane Derivatives

Electronic and Steric Effects

- Halogen Substituents: The 2,3-dichlorophenoxy group in the target compound provides stronger electron-withdrawing effects compared to 2,6-difluoro () or 5-bromo-2-fluoro () analogs. 4,5-Dimethyl substitution () increases steric hindrance, reducing ring strain but limiting accessibility in enzyme-binding pockets compared to unsubstituted dioxolanes .

Biological Activity

4-Benzyl-1-(2-bromopropanoyl)piperidine is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of 4-Benzyl-1-(2-bromopropanoyl)piperidine involves the reaction of piperidine derivatives with benzyl and bromopropanoyl groups. The structural configuration is critical as it influences the compound's biological activity.

Antioxidant Activity

Piperidine derivatives, including 4-Benzyl-1-(2-bromopropanoyl)piperidine, have been studied for their antioxidant properties. Research indicates that compounds with piperidine rings exhibit significant free radical scavenging activity. For instance, studies have shown that certain piperidine derivatives can effectively inhibit DPPH radicals, demonstrating their potential as antioxidants .

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| 4-Benzyl-1-(2-bromopropanoyl)piperidine | TBD | TBD |

| Other piperidine derivatives | Varies | Varies |

Acetylcholinesterase Inhibition

Research has indicated that piperidine derivatives can serve as effective inhibitors of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. The structural modifications in the piperidine ring significantly influence inhibitory potency. For example, one study highlighted a related compound with an IC50 value of 0.56 nM against AChE, suggesting that similar modifications might enhance the activity of 4-Benzyl-1-(2-bromopropanoyl)piperidine .

Monoamine Oxidase Inhibition

Another area of interest is the inhibition of monoamine oxidase (MAO), an enzyme linked to mood regulation and neurological disorders. Piperidine derivatives have shown varying degrees of MAO-A and MAO-B inhibition. For instance, piperine, a related compound, demonstrated competitive inhibition against MAO-B with an IC50 value of approximately 7 µM . This suggests that 4-Benzyl-1-(2-bromopropanoyl)piperidine may also possess similar inhibitory properties.

Case Studies

Several studies have explored the biological effects of piperidine derivatives:

- Neuroprotective Effects : A study on a related piperidine compound showed significant neuroprotective effects in rodent models of neurodegeneration. The compound increased acetylcholine levels in the brain, which is crucial for cognitive functions .

- Antimicrobial Activity : Some derivatives have exhibited antimicrobial properties against various pathogens. For example, compounds with specific substitutions on the piperidine ring demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Potential : Preliminary studies indicate that certain piperidine derivatives may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.